N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxyacetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms. This ring is substituted with an ethylsulfonyl group at the 6-position and a phenyl group at the 3-position. The phenyl group is further substituted with a methoxyacetamide group.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For instance, the pyridazine ring could potentially undergo reactions at the nitrogen atoms, while the ethylsulfonyl group could participate in reactions involving the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxyacetamide and ethylsulfonyl groups could impact its solubility in various solvents.Mechanism of Action
Target of action
Pyridazin-3(2H)-ones are known to have diverse pharmacological activities. The specific targets can vary depending on the functional groups attached to the pyridazinone core .
Mode of action
The mode of action of pyridazin-3(2H)-ones also depends on their specific structure. For example, some derivatives with a C-6 phenyl group and an N-2 alkyl side chain with a terminal thioamide group have been found to be particularly potent .
Biochemical pathways
Pyridazin-3(2H)-ones can affect a wide range of biochemical pathways due to their diverse pharmacological properties. These can include pathways related to inflammation, pain, platelet aggregation, and more .
Pharmacokinetics
The ADME properties of pyridazin-3(2H)-ones can vary widely depending on their specific structure. Factors such as the size and polarity of the molecule, as well as the presence of specific functional groups, can influence absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of pyridazin-3(2H)-ones can include changes in enzyme activity, receptor binding, and cellular signaling pathways, among others .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyridazin-3(2H)-ones .
Future Directions
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-23(20,21)15-8-7-13(17-18-15)11-5-4-6-12(9-11)16-14(19)10-22-2/h4-9H,3,10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDOJKABYHWGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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